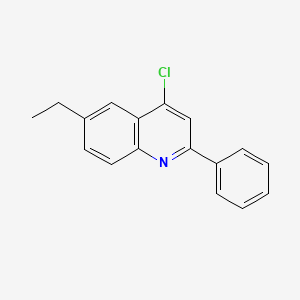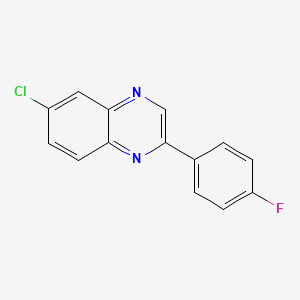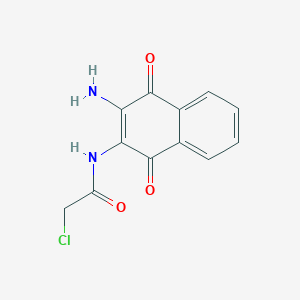![molecular formula C6H3BrClN3S B11853402 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine CAS No. 1160994-64-8](/img/structure/B11853402.png)
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. This is followed by pyrimidone formation, bromination, and chlorination . The overall yield of this process can reach up to 49% without the need for chromatography for purification .
Industrial Production Methods
For industrial-scale production, the process is optimized to be robust and scalable. The synthesis starts from inexpensive bulk chemicals and relies on standard laboratory equipment. This method ensures that the compound can be produced in large quantities without significant cost .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Often employs oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorothieno[3,2-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine stands out due to its unique combination of bromine and chlorine substituents, which confer distinct electronic properties and biological activities. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Eigenschaften
CAS-Nummer |
1160994-64-8 |
|---|---|
Molekularformel |
C6H3BrClN3S |
Molekulargewicht |
264.53 g/mol |
IUPAC-Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H,(H2,9,10,11) |
InChI-Schlüssel |
WEIDOVKLKZXISY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C(=NC(=N2)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)







![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
